Didehydro praziquantel

Descripción general

Descripción

Didehydro praziquantel is a derivative of praziquantel, which is an anthelmintic medication used to treat parasitic worm infections .

Synthesis Analysis

The synthesis of praziquantel and its derivatives has been a subject of research. Several approaches aim at reducing the time and cost of production, the toxicity, and experimental harsh conditions . A study also described the preparation of praziquantel using a flow-chemistry method .Molecular Structure Analysis

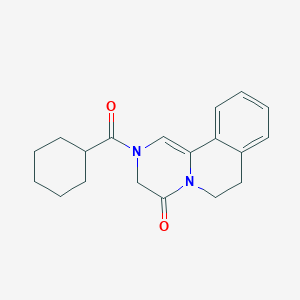

The molecular structure of praziquantel and its derivatives has been studied using various techniques such as UV–vis spectroscopy, spectrofluorimetry, NMR spectroscopy, liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), and molecular modeling . The molecular formula of Didehydro praziquantel is C19H22N2O2 .Chemical Reactions Analysis

The metabolism of praziquantel involves various chemical reactions. Studies have evaluated praziquantel metabolism, categorizing publications into pharmacokinetics, drug–drug interactions, pharmacogenetics, and metabolite analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of praziquantel have been studied extensively. The molecular weight of Didehydro praziquantel is 310.4 g/mol . Research has also focused on the solid state of praziquantel, including anhydrous crystalline polymorphs, amorphous forms, and multicomponent systems .Aplicaciones Científicas De Investigación

Treatment of Schistosomiasis

“Didehydro praziquantel” is extensively used for the treatment and control of schistosomiasis . It has shown high efficacy against various Schistosoma species. For instance, a dose of 40 mg/kg achieved cure rates of 94.7% for S. japonicum, 77.1% for S. haematobium, and 76.7% for S. mansoni .

High Egg Reduction Rate

The drug has demonstrated a high egg reduction rate (ERR), which is a critical measure of its efficacy. The mean ERR was 95% for S. japonicum, 94.1% for S. haematobium, and 86.3% for S. mansoni .

Tolerability in Patients

The tolerability of “Didehydro praziquantel” has been assessed in numerous studies. On average, 56.9% of the subjects receiving praziquantel 40 mg/kg experienced an adverse event. The incidence of adverse events ranged from 2.3% for urticaria to 31.1% for abdominal pain .

Potential Resistance Study

Given the heavy reliance on “Didehydro praziquantel” for mass drug administration, there has been considerable research on the potential of parasites developing resistance to the drug .

Drug Metabolism and Pharmacokinetics

Studies have been conducted to understand the metabolism and pharmacokinetics of “Didehydro praziquantel”. These studies have shown that variable exposure to the drug was associated with alterations in the liver’s capacity to metabolize it and observed drug-drug interactions .

Influence of Brand, Formulation, and Co-administered Food

Research has indicated that the brand, formulation, and co-administered food can influence the efficacy of “Didehydro praziquantel”. For instance, the study confirmed previous findings of higher antischistosomal activity of ®-PZQ enantiomer when administered alone compared to the racemate at the same dose as well as improved efficacy when the drug is administered with food .

Solid State Analysis

There has been progress made on the solid state of the anthelmintic drug praziquantel, focusing on anhydrous crystalline polymorphs, amorphous forms, and multicomponent systems .

Future Research Directions

The current research has highlighted the need for more comprehensive studies of the “Didehydro praziquantel” metabolic pathway and pharmacogenetic studies in humans .

Mecanismo De Acción

Target of Action

Didehydro praziquantel, also known as 1,2-Deshydro Praziquantel, primarily targets the Schistosome calcium ion channels . These channels play a crucial role in the regulation of various physiological processes in the parasite, including muscle contraction and neurotransmission . Additionally, it has been suggested that praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and transient receptor potential channels .

Mode of Action

It is hypothesized to activate atransient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This activation is believed to occur through the engagement of a hydrophobic ligand binding pocket within the voltage sensor-like domain of the channel . The activation of these channels leads to an influx of calcium ions, causing paralysis in the worms .

Biochemical Pathways

Didehydro praziquantel’s action is believed to inhibit different biochemical pathways within the parasite, contributing to its death . The drug’s impact on the parasite’s metabolism leads to significant modifications in the concentrations of various metabolites involved in the metabolism of Taenia crassiceps cysticerci . These include oxaloacetate, citrate, pyruvate, alpha-ketoglutarate, malate, succinate, lactate, beta-hydroxybutyrate, fumarate, and propionate .

Pharmacokinetics

Didehydro praziquantel is rapidly absorbed (80%) following oral administration, with a Tmax of approximately 1−3 hours . When administered with food, the Cmax and AUC of praziquantel are higher relative to the fasting state, although the variability is also increased . Praziquantel should always be taken with food . It is rapidly and extensively metabolized, with a terminal elimination half-life of approximately 0.8−3 hours when administered with food .

Result of Action

The primary result of Didehydro praziquantel’s action is the death of the parasite. The drug causes a rapid contraction of adult schistosome worms and damage to the worm surface . This leads to the loss of the parasite’s ability to resist digestion by the mammalian host . It effectively kills trematodes and cestodes .

Action Environment

The effectiveness of Didehydro praziquantel can be influenced by environmental factors. This insensitivity is unclear, but it suggests that the drug’s action may be influenced by the specific environment within different species of parasites . Furthermore, the drug’s efficacy is improved when administered with food .

Direcciones Futuras

There is ongoing research into improving the delivery and efficacy of praziquantel. This includes the development of new drug delivery systems and the synthesis of praziquantel derivatives for a target-site directed screening . The Pediatric Praziquantel Consortium has started the process development of pure ®-praziquantel for human application .

Propiedades

IUPAC Name |

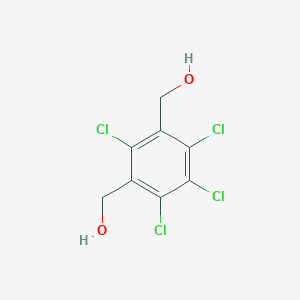

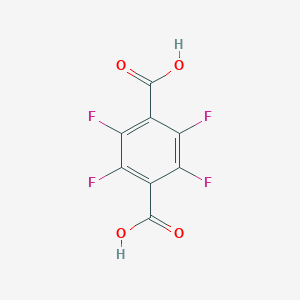

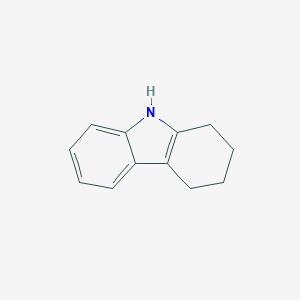

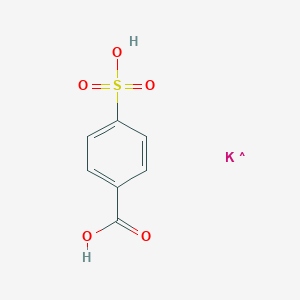

2-(cyclohexanecarbonyl)-6,7-dihydro-3H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZNCTHEBQFYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didehydro praziquantel | |

CAS RN |

125273-86-1 | |

| Record name | Didehydro praziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEHYDRO PRAZIQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR6DIS4IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)